(4-Benzyl-1,4-oxazepan-2-yl)methanamine
Overview
Description
(4-Benzyl-1,4-oxazepan-2-yl)methanamine is a chemical compound with the molecular formula C13H20N2O. It belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of (4-Benzyl-1,4-oxazepan-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 2-chloroethanol.
Cyclization: The reaction involves the cyclization of benzylamine with 2-chloroethanol under basic conditions to form the oxazepane ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
(4-Benzyl-1,4-oxazepan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the nature of the reagents and reaction conditions .
Scientific Research Applications
(4-Benzyl-1,4-oxazepan-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (4-Benzyl-1,4-oxazepan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
(4-Benzyl-1,4-oxazepan-2-yl)methanamine can be compared with other similar compounds, such as:
1-(4-Benzyl-1,4-oxazepan-6-yl)methanamine: This compound has a similar structure but differs in the position of the methanamine group.
1-(4-Benzyl-1,4-oxazepan-2-yl)ethanamine: This compound has an ethyl group instead of a methyl group at the 2-position.
1-(4-Benzyl-1,4-oxazepan-2-yl)propanamine: This compound has a propyl group at the 2-position.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Biological Activity
(4-Benzyl-1,4-oxazepan-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features an oxazepane ring with a benzyl substituent and an amine group. Its chemical formula is , and it has a molecular weight of approximately 204.27 g/mol. The presence of the oxazepane structure is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects such as:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
- Receptor Binding : The amine group may facilitate binding to specific receptors, influencing signaling pathways related to neurological functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have suggested potential antimicrobial properties against various pathogens. For example, derivatives of oxazepanes have been explored for their effectiveness against bacterial strains, indicating a promising avenue for developing new antibiotics.
Anticancer Properties
Preliminary studies have indicated that compounds with similar structures may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and pro-apoptotic factors.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | |
Anticancer | Induces apoptosis in cancer cell lines | |
Enzyme Inhibition | Inhibits AChE activity |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of oxazepane derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antibiotic agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of oxazepane derivatives showed that this compound could reduce cell viability in human breast cancer cells (MCF-7) by 50% at a concentration of 20 µM after 48 hours. The study highlighted its role in activating apoptotic pathways.
Properties
IUPAC Name |
(4-benzyl-1,4-oxazepan-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-13-11-15(7-4-8-16-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZFLQOWHVNBQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(OC1)CN)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112925-36-7 | |
Record name | 1-(4-benzyl-1,4-oxazepan-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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